molecular formula C11H8FNO3 B177532 Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 19271-19-3

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No. B177532
CAS RN: 19271-19-3
M. Wt: 221.18 g/mol
InChI Key: BESDSRIEDPEFRN-UHFFFAOYSA-N
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Description

“Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8FNO3 . It is a quinolone derivative with a methyl ester group .


Synthesis Analysis

The synthesis of fluoroquinolones, including “Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate”, involves various structural modifications by incorporating substituents into different positions or by means of annelation . The synthetic approaches to the quinolone system have been discussed in the literature .


Molecular Structure Analysis

The molecular structure of “Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate” includes a quinolone skeleton with a fluorine atom at the C-6 position and a methyl ester group .

Scientific Research Applications

Antibacterial Agents

  • Summary : These compounds are part of the fluoroquinolone class, known for their antibacterial properties .
  • Methods : They work by inhibiting bacterial DNA-gyrase, which is essential for bacterial replication .
  • Results : Enhanced penetration through cell membranes, leading to a high level of antibacterial activity .

Antiviral Research

  • Summary : Some derivatives exhibit antiviral activities, expanding their potential therapeutic use .
  • Methods : Structural modifications can enhance their interaction with viral components .
  • Results : Potential development of new treatments for viral infections .

Antineoplastic Activity

  • Summary : Certain fluoroquinolones show promise in cancer treatment due to their ability to interfere with cell division .
  • Methods : They may be used in combination with other chemotherapeutic agents to improve efficacy .
  • Results : Some derivatives have shown the capability to exhibit antineoplastic activities .

Metal Complex Formation

  • Summary : These compounds can form complexes with metals, which may have various applications .
  • Methods : The complexation process involves the interaction of the compound with metal ions .
  • Results : The formation of these complexes can lead to materials with unique properties .

CNS Activity

  • Summary : Derivatives like L-701,324 have been found to be selective antagonists at the glycine site of the NMDA receptor .
  • Methods : These compounds can counteract certain neurological conditions in experimental models .
  • Results : They have shown effectiveness in counteracting haloperidol-induced muscle rigidity in rats .

RNA Polymerase Inhibition

  • Summary : Some quinolone derivatives are inhibitors of RNA-dependent RNA polymerase, crucial for viral replication .
  • Methods : These inhibitors can be used to study viral replication mechanisms or as potential antiviral drugs .
  • Results : They have been described as inhibitors of the Hepatitis C virus polymerase enzyme .

Catalysis in Organic Synthesis

  • Summary : Quinolone derivatives can act as catalysts or intermediates in organic synthesis reactions .
  • Methods : They may participate in catalytic cycles or be used to synthesize other organic compounds .

Development of Diagnostic Agents

  • Summary : Fluoroquinolones might be used to develop diagnostic agents due to their fluorescent properties .
  • Methods : They could be attached to biomolecules or used in imaging techniques .

Study of Biological Pathways

  • Summary : These compounds can be used to study biological pathways, such as DNA replication and repair .
  • Methods : They might be used as probes to understand the function of enzymes and other proteins .

Research on Drug Resistance

  • Summary : Research on how bacteria develop resistance to fluoroquinolones can lead to better treatment strategies .
  • Methods : Studying the genetic mutations and biochemical mechanisms that confer resistance .

Solar Cell Development

  • Summary : The photovoltaic properties of quinolone derivatives can be utilized in the development of solar cells .
  • Methods : Incorporating these compounds into solar cell materials to enhance light absorption and conversion efficiency .

Chemical Education

  • Summary : These compounds can serve as examples in teaching various concepts in chemistry .
  • Methods : Demonstrating synthetic techniques, analytical methods, and the application of chemistry in real-world scenarios .

properties

IUPAC Name

methyl 6-fluoro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESDSRIEDPEFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464396
Record name methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

CAS RN

19271-19-3
Record name methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

250 ml de Dowtherm-A are brought to reflux (about 235° C.) under a nitrogen atmosphere. 41 g (0.16 M) of 2-(4-fluorophenylamino)but-2-enedioic acid dimethyl ester are then introduced dropwise. The methanol formed is separated out. Refluxing is maintained for 10 minutes after the end of introduction. The reaction mixture is then cooled to about 50° C., followed by addition of 250 ml of petroleum ether: a solid precipitates out. It is filtered off by suction, washed three times with petroleum ether and then dried under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-fluorophenylamino)but-2-enedioic acid dimethyl ester
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 3
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 5
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 6
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Citations

For This Compound
1
Citations
A Hickey, J Merz, HH Al Mamari… - The Journal of …, 2022 - ACS Publications
The Ir-catalyzed C–H borylation of fluoroquinolines has been realized. The quinoline boronic ester formed undergoes a range of important transformations of relevance to medicinal …
Number of citations: 4 pubs.acs.org

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